![molecular formula C20H22N2O4S3 B2962753 (Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide CAS No. 896358-97-7](/img/structure/B2962753.png)
(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzo[d]thiazol-2(3H)-ylidene, methylsulfonyl, ethoxyethyl, and methylthio groups. For example, the sulfur atoms in the methylsulfonyl and methylthio groups could potentially participate in a variety of chemical reactions .Applications De Recherche Scientifique
Cardiac Electrophysiological Activity
Research has explored the synthesis and cardiac electrophysiological activity of related compounds, demonstrating their potential as selective class III agents in cardiac applications. These studies have highlighted the viability of certain moieties as replacements for traditional groups to achieve desired electrophysiological effects, showing promise for therapeutic interventions in cardiac arrhythmias (Morgan et al., 1990).
Antimalarial Activity
Investigations into the antimalarial properties of sulfonamide derivatives have shown significant activity against malaria parasites. These studies have characterized the ADMET properties of these compounds, providing insights into their pharmacological profiles and offering a basis for further antimalarial drug development (Fahim & Ismael, 2021).
Acetylcholinesterase Inhibition
Studies on related compounds have evaluated their potential as reversible inhibitors of acetylcholinesterase (AChE), an enzyme target for the treatment of conditions like Alzheimer's disease. These investigations have provided valuable information on the blood-brain permeability and regional brain distribution of these compounds, contributing to the understanding of their in vivo activity (Brown-Proctor et al., 1999).
Synthetic Methodologies
Research has also focused on the synthesis of related compounds, exploring new methodologies and reactions to create a variety of derivatives with potential biological and pharmacological applications. These synthetic approaches have broadened the scope of chemical transformations available for the development of novel compounds with diverse activities (Basheer & Rappoport, 2006).
Development of Pharmacological Agents
Further studies have delved into the development of novel pharmacological agents based on benzothiazole derivatives, evaluating their potential in various therapeutic areas. These efforts have led to the identification of compounds with promising activities, contributing to the expansion of therapeutic options in pharmacology (Adhami et al., 2012).
Propriétés
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S3/c1-4-26-12-11-22-17-10-9-16(29(3,24)25)13-18(17)28-20(22)21-19(23)14-5-7-15(27-2)8-6-14/h5-10,13H,4,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXJOFRUNDXRSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.